An In-depth Technical Guide to 3-(4-Bromophenyl)pyrrolidine: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 3-(4-Bromophenyl)pyrrolidine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 3-Arylpyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] Its non-planar, sp³-hybridized structure allows for a greater exploration of three-dimensional chemical space compared to flat, aromatic systems, which is often crucial for enhancing binding affinity, selectivity, and pharmacokinetic properties.[2] Among substituted pyrrolidines, the 3-arylpyrrolidine motif is of particular interest. These structures are potent and selective ligands for various biological targets, including serotonin and dopamine receptors, and have shown activity in diverse areas such as leishmaniasis and histone deacetylation.[3]
This guide focuses on 3-(4-Bromophenyl)pyrrolidine , a key building block in modern drug discovery. The presence of a bromine atom on the phenyl ring offers a versatile handle for further chemical modification, typically through palladium-catalyzed cross-coupling reactions, allowing for the synthesis of complex molecular architectures. This document provides a comprehensive overview of its physical and chemical properties, synthetic methodologies, and critical applications, particularly its role as a precursor in the development of novel kinase inhibitors.
Physicochemical Properties
Understanding the fundamental physical and chemical properties of 3-(4-Bromophenyl)pyrrolidine is essential for its effective use in synthesis and drug design. The compound is most commonly handled in its hydrochloride salt form, which typically improves stability and handling characteristics.
General and Predicted Properties
While extensive experimental data for the free base is not widely published, predicted properties provide a useful baseline for experimental design. The hydrochloride salt is commercially available as a white to off-white solid.[4]
| Property | 3-(4-Bromophenyl)pyrrolidine (Free Base) | 3-(4-Bromophenyl)pyrrolidine HCl | Reference |
| Molecular Formula | C₁₀H₁₂BrN | C₁₀H₁₃BrClN | [1][5] |
| Molecular Weight | 226.11 g/mol | 262.57 g/mol | [1][5] |
| Appearance | - | White to off-white solid | [4] |
| CAS Number | 1469974-99-9 | 1187931-39-0 | [1] |
| Boiling Point | 293.4 ± 33.0 °C (Predicted) | - | |
| Density | 1.369 ± 0.06 g/cm³ (Predicted) | - | |
| pKa | 9.99 ± 0.10 (Predicted) | - | |
| Storage | - | Inert atmosphere, Room Temperature | [4] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the structure and purity of 3-(4-Bromophenyl)pyrrolidine. While complete spectral data is not publicly cataloged, vendor information confirms the availability of NMR, IR, and MS data for the hydrochloride salt.[6] Based on the known structure, the expected spectral features can be reliably predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the bromophenyl ring will appear as a characteristic AA'BB' system in the aromatic region (typically δ 7.0-7.6 ppm). The protons on the pyrrolidine ring will appear in the upfield region (typically δ 2.0-4.0 ppm). The methine proton at the C3 position, being adjacent to the aromatic ring, will be shifted further downfield compared to the other pyrrolidine protons.
-
¹³C NMR: The carbon NMR spectrum will show four signals for the aromatic carbons, with the carbon atom directly bonded to the bromine atom being significantly influenced by the heavy atom effect. Four distinct signals are also expected for the pyrrolidine ring carbons.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. For the free base, the molecular ion peak [M]⁺ would be expected at m/z 226 and 228 with an approximate 1:1 ratio, which is characteristic of a monobrominated compound. The fragmentation of pyrrolidine-containing compounds often involves cleavage of the bonds adjacent to the nitrogen atom.[7] For the hydrochloride salt, electrospray ionization (ESI) in positive mode would show the protonated molecule [M+H]⁺ at m/z 226.02258.[8]
Synthesis of 3-(4-Bromophenyl)pyrrolidine
The synthesis of 3-arylpyrrolidines can be challenging. A state-of-the-art and efficient method involves the palladium-catalyzed hydroarylation of N-protected pyrrolines. This approach offers a direct route from readily available starting materials.[3]
Key Synthetic Strategy: Palladium-Catalyzed Hydroarylation
The core of this synthetic approach is a reductive Mizoroki-Heck reaction. Unlike traditional Heck reactions that yield unsaturated products, this hydroarylation process intercepts a key palladium-hydride intermediate to deliver the saturated pyrrolidine ring.
Caption: General workflow for the synthesis of 3-arylpyrrolidines.
Detailed Experimental Protocol (Exemplary)
The following is a representative, step-by-step protocol based on established palladium-catalyzed hydroarylation methods.[3] Note: This is a generalized procedure and should be adapted and optimized for specific laboratory conditions.
Step 1: Reaction Setup
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add Palladium(II) acetate (Pd(OAc)₂, catalyst) and a suitable phosphine ligand (e.g., Tri(o-tolyl)phosphine, P(o-Tol)₃).
-
Add the N-protected pyrroline (e.g., N-Boc-3-pyrroline) and the arylating agent (e.g., 4-bromoiodobenzene). The use of an aryl halide with two different halogens allows for selective oxidative addition.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add a suitable solvent, such as acetonitrile (MeCN) or dimethylformamide (DMF), via syringe.
Step 2: Reaction Execution
-
Add the hydride source, typically formic acid (HCO₂H), and a base (e.g., triethylamine, Et₃N) to the reaction mixture. The formic acid serves as the source of the hydride that reduces the intermediate alkene.
-
Heat the reaction mixture to the required temperature (e.g., 80-100 °C) and stir for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
Step 3: Work-up and Purification
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-protected 3-(4-bromophenyl)pyrrolidine.
Step 4: Deprotection
-
Dissolve the purified N-protected intermediate in a suitable solvent (e.g., dichloromethane for a Boc group).
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and stir at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure to yield the desired 3-(4-Bromophenyl)pyrrolidine, often as its corresponding salt (e.g., hydrochloride or trifluoroacetate).
Applications in Drug Discovery: A Key Intermediate for ALK2 Inhibitors
A primary and highly significant application of 3-(4-Bromophenyl)pyrrolidine is its use as a crucial intermediate in the synthesis of potent and selective inhibitors of Activin receptor-like kinase 2 (ALK2).[4]
The Role of ALK2 in Disease
ALK2, also known as ACVR1, is a transmembrane kinase that plays a critical role in the bone morphogenetic protein (BMP) signaling pathway.[9] Aberrant, gain-of-function mutations in the ACVR1 gene are the underlying cause of Fibrodysplasia Ossificans Progressiva (FOP), a rare and devastating genetic disorder characterized by the progressive formation of bone in soft tissues.[10] Furthermore, hyperactivation of ALK2 signaling is also implicated in Diffuse Intrinsic Pontine Glioma (DIPG), a fatal pediatric brain cancer.[10] Consequently, the development of selective ALK2 inhibitors has emerged as a promising therapeutic strategy for these diseases.
Incorporation into Pyrazolopyrimidine-Based Inhibitors
3-(4-Bromophenyl)pyrrolidine serves as a key building block for a novel series of pyrazolopyrimidine-based ALK2 inhibitors.[9] The synthesis involves coupling the pyrrolidine derivative to the core heterocyclic scaffold.
Caption: Synthesis of ALK2 inhibitors using the pyrrolidine intermediate.
The secondary amine of the pyrrolidine acts as a nucleophile, displacing a leaving group on the pyrazolopyrimidine core. The bromophenyl moiety is then typically utilized in a subsequent Suzuki or other palladium-catalyzed cross-coupling reaction to introduce further diversity and optimize the inhibitor's properties. Structure-activity relationship (SAR) studies have shown that the specific vectors and substitution patterns around the core scaffold are critical for achieving high potency and selectivity against ALK2 over other related kinases.[9] The 3-substituted pyrrolidine provides a key directional vector for substituents to probe and interact with specific pockets within the kinase active site.
Safety and Handling
As with all laboratory chemicals, 3-(4-Bromophenyl)pyrrolidine and its hydrochloride salt should be handled with appropriate care. It is recommended to handle the material in a well-ventilated fume hood, wearing personal protective equipment including gloves, safety glasses, and a lab coat. For the hydrochloride salt, storage in an inert atmosphere at room temperature is advised.[4]
Conclusion
3-(4-Bromophenyl)pyrrolidine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its 3-arylpyrrolidine structure provides a three-dimensional framework beneficial for optimizing drug-target interactions, while the bromophenyl group serves as a key handle for synthetic diversification. Its demonstrated utility in the synthesis of potent and selective ALK2 inhibitors highlights its importance for developing therapeutics for rare and debilitating diseases like FOP and DIPG. A thorough understanding of its physicochemical properties and synthetic routes, as outlined in this guide, is paramount for its successful application in research and development.
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